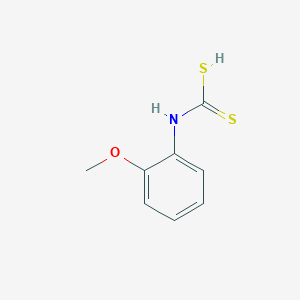

Carbamodithioic acid, (2-methoxyphenyl)-

Descripción

Carbamodithioic acid, (2-methoxyphenyl)-, is an organosulfur compound with the general structure R–NH–CSSH, where R represents the 2-methoxyphenyl group. This moiety combines a carbamodithioic acid backbone with a methoxy-substituted aromatic ring, conferring unique electronic and steric properties.

Propiedades

IUPAC Name |

(2-methoxyphenyl)carbamodithioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS2/c1-10-7-5-3-2-4-6(7)9-8(11)12/h2-5H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJTZLRCBFFFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394784 | |

| Record name | Carbamodithioic acid, (2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-50-3 | |

| Record name | Carbamodithioic acid, (2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-methoxyphenyl)-, typically involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base. This reaction forms the dithiocarbamate salt, which is then acidified to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reactions similar to the laboratory synthesis, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Carbamodithioic acid, (2-methoxyphenyl)-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.

Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Alkyl halides or other electrophiles.

Major Products Formed

Oxidation: Disulfides.

Reduction: 2-methoxyaniline and carbon disulfide.

Substitution: Various substituted dithiocarbamates.

Aplicaciones Científicas De Investigación

Carbamodithioic acid, (2-methoxyphenyl)-, has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the production of rubber chemicals and as a stabilizer in polymer chemistry .

Mecanismo De Acción

The mechanism of action of carbamodithioic acid, (2-methoxyphenyl)-, involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, its thiol group can undergo redox reactions, influencing cellular redox balance and modulating oxidative stress pathways .

Comparación Con Compuestos Similares

Structural Analogs: Metal Complexes (Zineb and Maneb)

Zineb (CAS 12427-38-2) and Maneb (CAS 13194-48-4) are polymeric metal complexes of carbamodithioic acid. Zineb is a zinc-ethylene-bis-dithiocarbamate, while Maneb is its manganese counterpart. Key comparisons include:

- Structure : Zineb and Maneb feature a 1,2-ethanediylbis(carbamodithioic acid) backbone coordinated to metal ions, forming stable, high-molecular-weight polymers . In contrast, the target compound lacks metal coordination and has a single 2-methoxyphenyl substituent.

- Applications: Both Zineb and Maneb are broad-spectrum fungicides used in agriculture, leveraging their metal-dependent reactivity to inhibit fungal enzymes . The non-metallated (2-methoxyphenyl)- derivative may lack this biocidal activity but could serve as a ligand or precursor in synthetic chemistry.

- Stability : Metal complexes like Zineb exhibit higher thermal stability (decomposing at elevated temperatures) compared to free carbamodithioic acids, which are prone to hydrolysis or oxidation .

Ester Derivatives: Diethylcarbamodithioate Esters

Compounds such as Diethylcarbamodithioic acid 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester (CAS 105858-88-6) and related esters (e.g., CAS 63906-32-1) highlight the role of esterification in modifying carbamodithioic acid properties :

- Structure : These esters replace the acidic –SH group with a diethylcarbamodithioate moiety (R–N–CSS–O–R'), coupled with aromatic substituents (e.g., 4-methoxyphenyl). The target compound retains the free thiol group, which may enhance reactivity in metal chelation or redox reactions.

- Applications : Esters are often used as intermediates in organic synthesis or as ligands due to their lipophilicity and tunable electronic properties . The 2-methoxyphenyl group in the target compound could similarly influence solubility or binding affinity in coordination chemistry.

Substituent Variations: Dimethyl and Cyanoethyl Esters

- Functional Groups: The dimethyl and cyanoethyl groups increase steric bulk and polarity, respectively, compared to the 2-methoxyphenyl group.

Data Tables

| Compound Name | CAS Number | Key Structural Features | Applications | Key Differences |

|---|---|---|---|---|

| Carbamodithioic acid, (2-methoxyphenyl)- | Not available | 2-methoxyphenyl-NH-CSSH | Research/unknown | Free thiol; no metal coordination |

| Zineb | 12427-38-2 | Zn²⁺ complex of ethylene-bis-dithiocarbamate | Agricultural fungicide | Polymeric metal complex; higher stability |

| Diethylcarbamodithioic acid ester (CAS 63906-32-1) | 63906-32-1 | Diethylcarbamodithioate + 4-methoxyphenyl | Organic synthesis intermediate | Esterified thiol; enhanced lipophilicity |

| Carbamodithioic acid, dimethyl-, 2-cyanoethyl ester | Not available | Dimethyl + cyanoethyl ester | Potential ligand or intermediate | Electron-withdrawing substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.